3-Chloro-1-(3-chlorophenyl)-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Chloro-1-(3-chlorophenyl)-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione” is a synthetic organic compound that belongs to the class of pyrrole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-Chloro-1-(3-chlorophenyl)-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione” typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of Substituents: The chloro and fluoro groups can be introduced via halogenation reactions using reagents like chlorine gas or fluorine-containing compounds.
Coupling Reactions: The final step often involves coupling reactions to attach the aniline and chlorophenyl groups to the pyrrole ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts: To enhance reaction rates and selectivity.
Purification Steps: Such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may target the nitro or carbonyl groups, leading to amines or alcohols.
Substitution: Halogen substituents can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Industry
Agrochemicals: Potential use in the development of pesticides or herbicides.
Materials Science: Applications in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of “3-Chloro-1-(3-chlorophenyl)-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione” would depend on its specific biological target. Generally, such compounds may:
Interact with Enzymes: Inhibiting or activating specific enzymes.
Bind to Receptors: Modulating receptor activity.
Affect Cellular Pathways: Influencing various cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-1-(3-chlorophenyl)-4-(4-methoxyanilino)-1H-pyrrole-2,5-dione: Similar structure but with a methoxy group instead of a fluoro group.
3-Chloro-1-(3-chlorophenyl)-4-(4-nitroanilino)-1H-pyrrole-2,5-dione: Contains a nitro group instead of a fluoro group.
Uniqueness
Fluoro Substituent: The presence of a fluoro group can significantly alter the compound’s biological activity and chemical reactivity.
Chloro Substituents: The dual chloro groups may enhance the compound’s stability and lipophilicity.
Eigenschaften
CAS-Nummer |
6132-83-8 |
---|---|
Molekularformel |
C16H9Cl2FN2O2 |
Molekulargewicht |
351.2 g/mol |
IUPAC-Name |
3-chloro-1-(3-chlorophenyl)-4-(4-fluoroanilino)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H9Cl2FN2O2/c17-9-2-1-3-12(8-9)21-15(22)13(18)14(16(21)23)20-11-6-4-10(19)5-7-11/h1-8,20H |
InChI-Schlüssel |
DDMMTGVSHQYOSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.